molecular formula C21H19N3OS2 B290005 16-(4-methoxyphenyl)-4-methyl-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene

16-(4-methoxyphenyl)-4-methyl-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene

Cat. No.: B290005
M. Wt: 393.5 g/mol
InChI Key: SJIGMIJLMQTNRL-UHFFFAOYSA-N
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Description

Methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. This particular compound features a unique combination of pyrimidine, thieno, and cyclopenta structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether involves several steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at specific positions . The reaction conditions typically involve heating the reactants with a base such as sodium methoxide (MeONa) in butanol (BuOH) at reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium methoxide, oxidizing agents like m-chloroperbenzoic acid, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3OS2

Molecular Weight

393.5 g/mol

IUPAC Name

16-(4-methoxyphenyl)-4-methyl-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene

InChI

InChI=1S/C21H19N3OS2/c1-11-22-18-17-16(12-7-9-13(25-2)10-8-12)14-5-4-6-15(14)24-20(17)27-19(18)21(23-11)26-3/h7-10H,4-6H2,1-3H3

InChI Key

SJIGMIJLMQTNRL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)SC)SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=NC2=C(C(=N1)SC)SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)OC

Origin of Product

United States

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